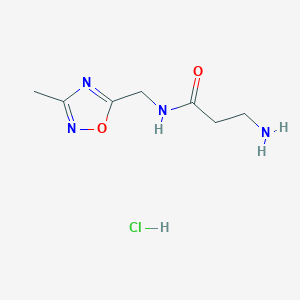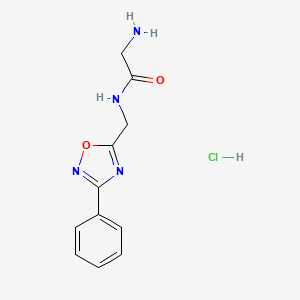![molecular formula C7H6N4O2 B1377893 4-氨基吡咯并[2,1-f][1,2,4]三嗪-5-甲酸 CAS No. 1236201-15-2](/img/structure/B1377893.png)
4-氨基吡咯并[2,1-f][1,2,4]三嗪-5-甲酸
描述
4-Aminopyrrolo[2,1-F][1,2,4]triazine-5-carboxylic acid is a chemical compound with the molecular formula C7H6N4O2 . It has a molecular weight of 178.15 g/mol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H6N4O2/c8-6-5-4 (7 (12)13)1-2-11 (5)10-3-9-6/h1-3H, (H,12,13) (H2,8,9,10) . The Canonical SMILES is C1=CN2C (=C1C (=O)O)C (=NC=N2)N .Physical And Chemical Properties Analysis
This compound has a molecular weight of 178.15 g/mol, a topological polar surface area of 93.5 Ų, and a complexity of 223 . It has 2 hydrogen bond donors, 5 hydrogen bond acceptors, and 1 rotatable bond .科学研究应用
p38α有丝分裂原活化蛋白激酶成像
4-氨基吡咯并[2,1-f][1,2,4]三嗪衍生物已被探索作为成像 p38α 有丝分裂原活化蛋白激酶的潜在正电子发射断层扫描 (PET) 示踪剂,该酶参与炎症性疾病和癌症。这些衍生物以中等至优异的收率合成,展示了它们在诊断显像剂开发中的效用 (Wang、Gao 和 Zheng,2014 年)。
取代的 4-氨基-1,2,4-三嗪的合成
用硫代碳酰肼裂解吡咯并[2,1-c][1,4]苯并恶嗪-1,2,4-三酮的研究导致了取代的 4-氨基-1,2,4-三嗪的合成。这些化合物因其在药物化学、药理学和精细有机合成中的潜在应用而引起关注,展示了 4-氨基吡咯并[2,1-f][1,2,4]三嗪支架的化学多功能性和适用性 (Kobelev、Stepanova、Dmitriev 和 Maslivets,2019 年)。
核苷类似物合成
4-氨基吡咯并[2,1-f][1,2,4]三嗪的核心结构在核苷类似物的合成中也是不可或缺的,例如与瑞德西韦的核碱基相关的核苷类似物,突出了其在抗病毒研究中的重要性。这项研究强调了该化学物质在开发治疗剂中的关键作用,尤其是在应对 COVID-19 大流行等全球健康危机时 (dos Santos、Pereira、da Silva 和 Amarante,2021 年)。
金属有机框架 (MOF) 的开发
4-氨基吡咯并[2,1-f][1,2,4]三嗪基化合物已用于开发具有独特水链和强特征发射的金属有机框架 (MOF)。这些发现证明了将 4-氨基吡咯并[2,1-f][1,2,4]三嗪衍生物结合到先进材料中的潜力,用于传感、催化和光致发光等潜在应用 (Han、Zhang、Cheng、Wu 和 Zhu,2019 年)。
抗癌化合物合成
已经报道了在微波辅助条件下合成带有噻吩部分的不同稠合 1,2,4-三嗪的能力。其中一些合成的化合物对不同的癌细胞系表现出作为细胞毒性剂的活性,表明它们在抗癌药物开发中的潜力 (Saad、Youssef 和 Mosselhi,2011 年)。
安全和危害
作用机制
Target of Action
It is known that similar compounds have been used in the treatment of disorders characterized by overexpression of dyrk1a .
Mode of Action
It is suggested that similar compounds interact with their targets, potentially inhibiting their function .
Biochemical Pathways
Similar compounds have been reported to inhibit kinases, which are involved in various cellular processes .
Result of Action
Similar compounds have been used in the treatment of various diseases and pathologies, suggesting that they may have significant biological effects .
生化分析
Biochemical Properties
4-Aminopyrrolo[2,1-F][1,2,4]triazine-5-carboxylic acid plays a crucial role in biochemical reactions, particularly in the inhibition of kinases. Kinases are enzymes that transfer phosphate groups from high-energy donor molecules, such as ATP, to specific substrates. This compound has been shown to interact with several kinases, including VEGFR-2, EGFR, and c-Met . These interactions are typically characterized by the binding of 4-Aminopyrrolo[2,1-F][1,2,4]triazine-5-carboxylic acid to the active site of the kinase, thereby inhibiting its activity and preventing the phosphorylation of downstream targets.
Cellular Effects
The effects of 4-Aminopyrrolo[2,1-F][1,2,4]triazine-5-carboxylic acid on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the proliferation of cancer cells by targeting specific kinases involved in cell growth and survival . Additionally, 4-Aminopyrrolo[2,1-F][1,2,4]triazine-5-carboxylic acid can induce apoptosis in cancer cells by disrupting critical signaling pathways.
Molecular Mechanism
At the molecular level, 4-Aminopyrrolo[2,1-F][1,2,4]triazine-5-carboxylic acid exerts its effects through several mechanisms. It binds to the ATP-binding site of kinases, thereby inhibiting their activity . This inhibition prevents the phosphorylation of downstream targets, leading to the disruption of signaling pathways essential for cell proliferation and survival. Additionally, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Aminopyrrolo[2,1-F][1,2,4]triazine-5-carboxylic acid have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions . Its degradation products and long-term effects on cellular function are still under investigation. In vitro and in vivo studies have indicated that prolonged exposure to 4-Aminopyrrolo[2,1-F][1,2,4]triazine-5-carboxylic acid can lead to sustained inhibition of kinase activity and persistent changes in cellular metabolism.
Dosage Effects in Animal Models
The effects of 4-Aminopyrrolo[2,1-F][1,2,4]triazine-5-carboxylic acid vary with different dosages in animal models. At lower doses, this compound effectively inhibits kinase activity without causing significant toxicity . At higher doses, it can induce adverse effects, including toxicity and damage to healthy tissues. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing harm.
Metabolic Pathways
4-Aminopyrrolo[2,1-F][1,2,4]triazine-5-carboxylic acid is involved in several metabolic pathways, primarily those related to its role as a kinase inhibitor. It interacts with enzymes and cofactors involved in phosphorylation and dephosphorylation processes . This compound can also affect metabolic flux and metabolite levels by modulating the activity of key regulatory enzymes.
Transport and Distribution
The transport and distribution of 4-Aminopyrrolo[2,1-F][1,2,4]triazine-5-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate its localization to target sites, such as the active sites of kinases. The compound’s distribution within tissues is influenced by its affinity for these transporters and binding proteins, as well as its physicochemical properties.
Subcellular Localization
The subcellular localization of 4-Aminopyrrolo[2,1-F][1,2,4]triazine-5-carboxylic acid is critical for its activity and function. This compound is often directed to specific compartments or organelles within the cell, where it can interact with its target kinases . Targeting signals and post-translational modifications play a role in directing 4-Aminopyrrolo[2,1-F][1,2,4]triazine-5-carboxylic acid to these specific locations, ensuring its effective inhibition of kinase activity.
属性
IUPAC Name |
4-aminopyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2/c8-6-5-4(7(12)13)1-2-11(5)10-3-9-6/h1-3H,(H,12,13)(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDGURUYQUUPXPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C1C(=O)O)C(=NC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-(Propan-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B1377813.png)
![tert-butyl N-[3-(piperidin-4-yloxy)propyl]carbamate](/img/structure/B1377814.png)
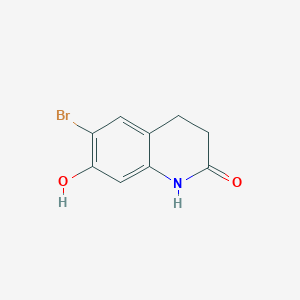
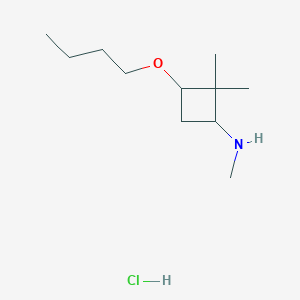
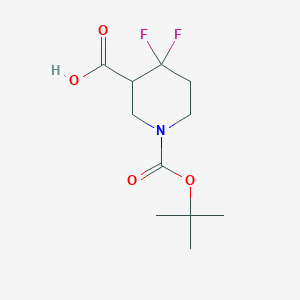

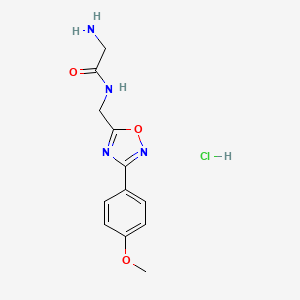
![tert-butyl N-[2-(2-ethoxyphenoxy)ethyl]carbamate](/img/structure/B1377825.png)
![4-[({1-[(4-Bromophenyl)methyl]piperidin-4-yl}carbamoyl)methoxy]benzamide](/img/structure/B1377826.png)

